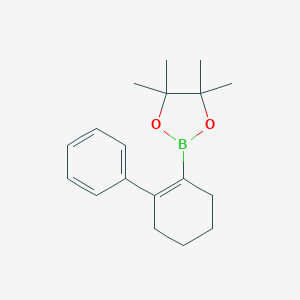

4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-phenyl-1-cyclohexen-1-yl lithium with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction is typically performed at low temperatures to control the reactivity of the lithium reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Industrial production also emphasizes safety and environmental considerations, such as the proper handling and disposal of hazardous materials.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronates.

Reduction: It can be reduced to form boranes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as halides, amines, or alcohols can be used under mild conditions.

Major Products Formed

Oxidation: Boronic acids or boronates.

Reduction: Boranes.

Substitution: Various substituted boron compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane has numerous applications in scientific research:

Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Wirkmechanismus

The mechanism by which 4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boron atom in the compound acts as an electrophile, facilitating the formation of new carbon-carbon bonds in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reactants used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane

Uniqueness

This compound is unique due to its stability and reactivity, which make it an ideal reagent for cross-coupling reactions. Its ability to form stable boron-carbon bonds distinguishes it from other similar compounds, providing versatility in various chemical syntheses.

Biologische Aktivität

4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane is an organoboron compound with significant applications in organic synthesis and potential biological activities. Its molecular formula is C18H25BO2, and it has a molecular weight of 284.2 g/mol. This compound is notable for its stability and versatility in forming complex molecular structures, which has implications in various fields including medicinal chemistry and materials science.

| Property | Value |

|---|---|

| Molecular Formula | C18H25BO2 |

| Molecular Weight | 284.2 g/mol |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(2-phenylcyclohexen-1-yl)-1,3,2-dioxaborolane |

| InChI | InChI=1S/C18H25BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-7,10-11H,8-9,12-13H2,1-4H3 |

Biological Activity

The biological activity of this compound is primarily explored through its interactions with various biological systems and its potential applications in medicinal chemistry.

1. Synthesis and Structural Analysis

Research indicates that derivatives of this compound can be synthesized to modify serine proteases. For instance, Spencer et al. (2002) demonstrated the utility of related compounds in biomedical applications by modifying enzyme activity through boronic acid derivatives. The stability of the boron atom in these compounds allows for further functionalization without significant intramolecular interactions.

2. Sensing Applications

Nie et al. (2020) highlighted the use of a derivative of this compound for detecting hydrogen peroxide (H₂O₂) in living cells. The derivative exhibited high sensitivity and selectivity for H₂O₂ detection, showcasing its potential as a biochemical sensor in medical diagnostics.

3. Material Science

In material science applications, derivatives have been utilized to synthesize polymeric materials. Takagi and Yamakawa (2013) explored its role in the palladium-catalyzed borylation of arylbromides to create materials essential for electronic and photonic applications. This indicates the compound's versatility beyond biological applications.

4. Catalysis

The compound has also been studied for its catalytic properties. Huang et al. (2021) provided insights into the crystal structure and reactivity of derivatives through density functional theory (DFT) studies. This research contributes to understanding the physicochemical properties that enhance catalytic efficiency in chemical reactions.

Case Studies

Case Study 1: Hydrogen Peroxide Detection

In a study conducted by Nie et al., a derivative of this compound was synthesized specifically for H₂O₂ detection in cellular environments. The results indicated that the compound could selectively detect H₂O₂ at low concentrations without interference from other reactive species.

Case Study 2: Enzyme Modulation

Spencer et al.'s research on the modification of serine proteases using boronic acid derivatives demonstrated that these compounds could effectively inhibit enzyme activity. This inhibition was attributed to the reversible binding of boronic acids to the active site of serine proteases.

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-phenylcyclohexen-1-yl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-7,10-11H,8-9,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIKZTUXJAVHEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.